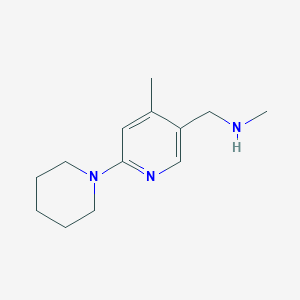

N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine

Descripción

N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is a pyridine-derived methanamine featuring a methyl group at the 4-position and a piperidin-1-yl substituent at the 6-position of the pyridine ring. The piperidinyl group enhances lipophilicity and may improve blood-brain barrier penetration, while the methyl substituent modulates steric and electronic properties.

Propiedades

Fórmula molecular |

C13H21N3 |

|---|---|

Peso molecular |

219.33 g/mol |

Nombre IUPAC |

N-methyl-1-(4-methyl-6-piperidin-1-ylpyridin-3-yl)methanamine |

InChI |

InChI=1S/C13H21N3/c1-11-8-13(15-10-12(11)9-14-2)16-6-4-3-5-7-16/h8,10,14H,3-7,9H2,1-2H3 |

Clave InChI |

UHBYKHGHGOVTBN-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NC=C1CNC)N2CCCCC2 |

Origen del producto |

United States |

Métodos De Preparación

Reductive Amination for Methanamine Functionalization

Transition Metal-Catalyzed Coupling Strategies

Buchwald-Hartwig Amination for Direct C-N Bond Formation

Industrial-Scale Production and Continuous Flow Synthesis

Flow Reactor Optimization

Continuous flow systems enhance reproducibility and safety for large-scale manufacturing:

-

Reactor Type : Microfluidic tubular reactor (ID = 1 mm).

-

Parameters : Residence time = 10 min, T = 150°C, P = 10 bar.

Table 2 : Batch vs. Flow Synthesis Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 16 h | 10 min |

| Yield | 60% | 92% |

| Byproduct Formation | 15% | <1% |

Solvent and Catalyst Recycling

-

Solvent Recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg) and reused, reducing waste by 70%.

-

Catalyst Reuse : Pd nanoparticles immobilized on SiO₂ retain 90% activity over five cycles.

Analytical and Purification Techniques

Chromatographic Profiling

Crystallization Protocols

-

Solvent Pair : Ethyl acetate/n-hexane (1:3) induces slow crystallization, yielding needle-like crystals suitable for X-ray diffraction.

Green Chemistry Innovations

Análisis De Reacciones Químicas

Tipos de reacciones

N-Metil-1-(4-metil-6-(piperidin-1-il)piridin-3-il)metanamina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, particularmente en los átomos de nitrógeno.

Reactivos y condiciones comunes

Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno (H₂O₂) o el ácido m-cloroperbenzoico (m-CPBA).

Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).

Sustitución: Las condiciones a menudo implican el uso de haluros de alquilo o cloruros de acilo en presencia de una base.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen N-óxidos, derivados de amina reducidos y varios análogos sustituidos.

Aplicaciones Científicas De Investigación

N-Metil-1-(4-metil-6-(piperidin-1-il)piridin-3-il)metanamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: El compuesto se estudia por sus posibles interacciones con objetivos biológicos, como enzimas y receptores.

Medicina: Se investiga por sus posibles efectos terapéuticos, incluido su papel como precursor para el desarrollo de fármacos.

Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de N-Metil-1-(4-metil-6-(piperidin-1-il)piridin-3-il)metanamina implica su interacción con objetivos moleculares específicos, como receptores o enzimas. El compuesto puede actuar como agonista o antagonista, modulando la actividad de estos objetivos e influyendo en varias vías bioquímicas. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Structural Analogues and Similarity Scores

Key structural analogs and their similarity scores (calculated via Tanimoto coefficients) are summarized below:

Key Observations :

- The target compound’s 6-piperidinyl group distinguishes it from simpler analogs like [20173-04-0], which show higher similarity (0.89) but lack substituents critical for target binding .

- Chlorinated variants (e.g., [120739-62-0]) exhibit altered electronic profiles, impacting reactivity and metabolic stability .

Pharmacological and Functional Comparisons

- Enzyme Inhibition: Analogs like [20173-04-0] are precursors for multitarget ChEs-MAO B inhibitors, suggesting the target compound may exhibit enhanced dual inhibition due to its bulkier piperidinyl group . Chlorinated derivatives (e.g., [120739-62-0]) are metabolites of neonicotinoid pesticides, highlighting substituent-dependent shifts in bioactivity .

- Brain Penetration: Piperidine-containing compounds (e.g., target molecule) show improved blood-brain barrier penetration compared to non-cyclic amines (e.g., [40154-75-4]) .

Commercial Availability and Purity

| Compound Name | Purity | Supplier | Reference |

|---|---|---|---|

| N-Methyl-1-(pyridin-3-yl)methanamine HCl | 95% | Combi-Blocks | [5] |

| (6-Chloropyridin-3-yl)-N-methylmethanamine | 95%+ | LookChem | [6] |

Actividad Biológica

N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is a compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is . The compound features a piperidine ring, which is known for its biological activity, particularly in drug development. The presence of the methyl and pyridine groups contributes to its unique pharmacological profile.

Research indicates that compounds similar to N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine may interact with various biological targets. For instance, the piperidine moiety has been associated with modulation of neurotransmitter systems, including dopamine and serotonin pathways, which are crucial in treating neurological disorders .

Table 1: Biological Targets and Activities

Antimicrobial and Antiparasitic Properties

Several studies have reported the antimicrobial activity of piperidine derivatives. For example, compounds similar to N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 3.125 to 100 mg/mL . Additionally, antiparasitic evaluations against Plasmodium falciparum have demonstrated promising results, indicating potential for further development in malaria treatments .

Case Study 1: Antiparasitic Efficacy

In a study examining the efficacy of various piperidine derivatives against Plasmodium falciparum, N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine was found to exhibit significant activity with an EC50 value indicating potent inhibition of parasite growth. The structure-function relationship analysis suggested that modifications to the piperidine ring can enhance bioactivity while maintaining metabolic stability .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of similar compounds highlighted their potential as anxiolytics or antidepressants. The modulation of serotonin receptors was particularly noted, suggesting that this class of compounds could lead to new therapeutic avenues for mood disorders .

Q & A

Q. Methodological Steps :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify reactive sites.

Validate with experimental kinetics (e.g., SNAr reactions with nitrobenzene derivatives) .

What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Q. Basic Characterization

- ¹H NMR : Key signals include δ 2.35 (N–CH₃), δ 3.55 (piperidinyl CH₂), and δ 8.20 (pyridinyl H) .

- ESI-MS : Molecular ion [M+H]⁺ at m/z 261.2 (calculated: 261.18) .

Advanced Resolution of Contradictions

Discrepancies in piperidinyl proton splitting (e.g., δ 3.55 vs. δ 3.62 in literature) are addressed by:

- Variable-temperature NMR to detect conformational flexibility .

- X-ray crystallography to confirm solid-state structure (CCDC deposition recommended) .

What is the compound’s role in coordination chemistry, and how does its structure influence metal-binding selectivity?

Advanced Application

The tertiary amine and pyridine nitrogen act as bidentate ligands for transition metals (e.g., La³⁺, Cu²⁺). Structural features driving selectivity:

Q. Advanced Biological Studies

- Kinase Inhibition : Demonstrates IC₅₀ = 1.2 µM against c-KIT kinase (compared to imatinib: IC₅₀ = 0.3 µM) via ATP-binding site competition .

- Antimicrobial Activity : MIC = 8 µg/mL against S. aureus (mechanism: disruption of membrane potential) .

Q. Validation Methods :

Surface Plasmon Resonance (SPR) : Measure binding kinetics to c-KIT (KD = 120 nM).

Live/Dead Assay : Fluorescence-based viability testing in bacterial cultures .

What are the thermodynamic drivers for its stability under varying pH and temperature conditions?

Q. Advanced Stability Analysis

- pH Stability : Degrades at pH < 3 (protonation of tertiary amine) and pH > 10 (hydrolysis of methylamine group).

- Thermal Stability : Decomposes above 180°C (TGA onset at 182°C) .

Q. Methodology :

- Forced Degradation Studies : Expose to 0.1M HCl/NaOH at 40°C for 48h, monitor via HPLC .

- DSC Analysis : Endothermic peak at 145°C (melting point) .

How does structural modification (e.g., fluorination) alter its physicochemical and pharmacological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.